molecular formula C25H26N2O2 B11119403 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11119403
M. Wt: 386.5 g/mol
InChI Key: PHWBNEMKJCCRLR-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexene and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexene and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A widely used chemical intermediate with different functional groups and reactivity.

    Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Another complex organic compound with unique properties.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H26N2O2/c1-29-20-11-7-10-19(16-20)24-17-22(21-12-5-6-13-23(21)27-24)25(28)26-15-14-18-8-3-2-4-9-18/h5-8,10-13,16-17H,2-4,9,14-15H2,1H3,(H,26,28)

InChI Key

PHWBNEMKJCCRLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4

Origin of Product

United States

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